2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8619588
InChI: InChI=1S/C23H18N2OS2/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2
SMILES: C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4
Molecular Formula: C23H18N2OS2
Molecular Weight: 402.5 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone

CAS No.:

Cat. No.: VC8619588

Molecular Formula: C23H18N2OS2

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone -

Specification

Molecular Formula C23H18N2OS2
Molecular Weight 402.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Standard InChI InChI=1S/C23H18N2OS2/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2
Standard InChI Key UULABCZKWRAADZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4
Canonical SMILES C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4

Introduction

Chemical Structure and Characteristics

Molecular Architecture

The compound’s structure comprises two primary components: a 1,3-benzothiazole ring linked via a sulfanyl group to a 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold. The benzothiazole moiety is characterized by a fused benzene and thiazole ring, while the dibenzoazepine system consists of two benzene rings fused to a seven-membered azepine ring. This hybrid architecture is critical for its potential interactions with biological targets, as both benzothiazoles and dibenzoazepines are known for their bioactivity.

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular FormulaC23H18N2OS2C_{23}H_{18}N_2OS_2
Molecular Weight402.5 g/mol
IUPAC Name2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b]benzazepin-11-yl)ethanone
Boiling PointNot reported
Melting PointNot reported
SolubilityInsoluble in water; soluble in organic solvents (inferred)

The compound’s density and stability remain uncharacterized in available literature, though its molecular weight suggests moderate hydrophobicity.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone involves multi-step organic reactions. A plausible route includes:

  • Benzothiazole Formation: Cyclization of 2-aminothiophenol with a ketone or aldehyde under acidic conditions to yield the benzothiazole core.

  • Dibenzoazepine Synthesis: Construction of the dibenzoazepine moiety via Ullmann coupling or Friedel-Crafts alkylation, followed by reduction to achieve the 10,11-dihydro derivative.

  • Coupling Reaction: Linking the benzothiazole and dibenzoazepine units through a sulfanyl bridge using a thiol-alkylation or nucleophilic substitution reaction.

Optimization Challenges

Key challenges include controlling regioselectivity during the coupling step and minimizing side reactions such as oxidation of the sulfanyl group. Purification typically requires column chromatography or recrystallization to isolate the target compound.

Related Compounds and Comparative Analysis

Structural Analogues

The table below compares key features of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone with related molecules:

CompoundStructureReported Activity
Lofepramine Tricyclic dibenzoazepineAntidepressant
1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone Methoxy-substituted dibenzoazepineNeuromodulatory
Benzothiazole-quinoline hybridsBenzothiazole fused with quinolineAnticancer, antioxidant

Mechanistic Insights

The dibenzoazepine component may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the benzothiazole moiety could modulate kinase signaling pathways. This dual functionality positions the compound as a candidate for multifargeted therapies.

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